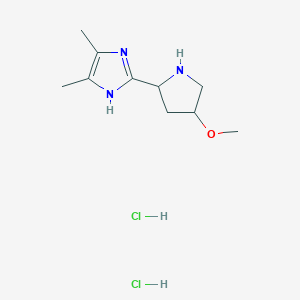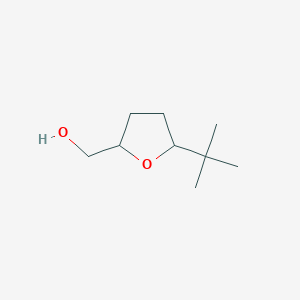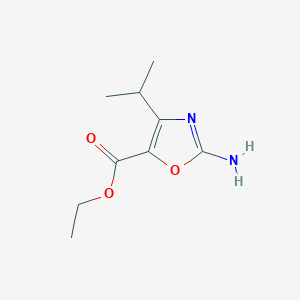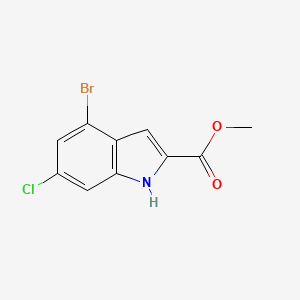
2-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1H-imidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dihidrocloruro de 2-[(2S,4R)-4-metoxipirrolidin-2-il]-4,5-dimetil-1H-imidazol es un compuesto orgánico sintético con un peso molecular de 268,19. Se caracteriza por la presencia de un anillo de metoxipirrolidina y un anillo de dimetilimidazol. Este compuesto se utiliza a menudo en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dihidrocloruro de 2-[(2S,4R)-4-metoxipirrolidin-2-il]-4,5-dimetil-1H-imidazol normalmente implica los siguientes pasos:
Formación del anillo de pirrolidina: El anillo de pirrolidina se sintetiza mediante una reacción de ciclación que implica un precursor adecuado, como un aminoalcohol o un derivado de aminoácido.
Introducción del grupo metoxi: El grupo metoxi se introduce mediante una reacción de metilación utilizando un agente metilante como yoduro de metilo o sulfato de dimetilo.
Formación del anillo de imidazol: El anillo de imidazol se forma mediante una reacción de condensación que implica un aldehído o cetona adecuado y una amina.
Dimetilación: Los grupos dimetilo se introducen mediante reacciones de alquilación utilizando agentes metilantes.
Formación de la sal de dihidrocloruro: El compuesto final se convierte en su forma de sal de dihidrocloruro mediante el tratamiento con ácido clorhídrico.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica:
Reactores por lotes o de flujo continuo: Estos reactores se utilizan para llevar a cabo las reacciones de ciclación, metilación y condensación.
Purificación: El producto crudo se purifica utilizando técnicas como recristalización, cromatografía o destilación.
Control de calidad: El producto final se somete a rigurosas pruebas de control de calidad para garantizar su pureza y consistencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El dihidrocloruro de 2-[(2S,4R)-4-metoxipirrolidin-2-il]-4,5-dimetil-1H-imidazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, donde el grupo metoxi u otros sustituyentes son reemplazados por nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Nucleófilos: Halógenos, aminas, tioles.
Productos principales
Productos de oxidación: Derivados oxidados con grupos funcionales adicionales que contienen oxígeno.
Productos de reducción: Derivados reducidos con menos grupos funcionales que contienen oxígeno.
Productos de sustitución: Compuestos con diferentes sustituyentes que reemplazan los grupos originales.
Aplicaciones Científicas De Investigación
El dihidrocloruro de 2-[(2S,4R)-4-metoxipirrolidin-2-il]-4,5-dimetil-1H-imidazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto líder en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción del dihidrocloruro de 2-[(2S,4R)-4-metoxipirrolidin-2-il]-4,5-dimetil-1H-imidazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Dihidrocloruro de 2-[(2S,4R)-4-hidroxipirrolidin-2-il]-4,5-dimetil-1H-imidazol
- Dihidrocloruro de 2-[(2S,4R)-4-etoxipirrolidin-2-il]-4,5-dimetil-1H-imidazol
- Dihidrocloruro de 2-[(2S,4R)-4-metilpirrolidin-2-il]-4,5-dimetil-1H-imidazol
Unicidad
El dihidrocloruro de 2-[(2S,4R)-4-metoxipirrolidin-2-il]-4,5-dimetil-1H-imidazol es único debido a la presencia del grupo metoxi, que confiere propiedades químicas y reactividad específicas. Esto lo hace distinto de otros compuestos similares con diferentes sustituyentes, lo que lleva a aplicaciones y efectos únicos.
Propiedades
Fórmula molecular |
C10H19Cl2N3O |
|---|---|
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
2-(4-methoxypyrrolidin-2-yl)-4,5-dimethyl-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-7(2)13-10(12-6)9-4-8(14-3)5-11-9;;/h8-9,11H,4-5H2,1-3H3,(H,12,13);2*1H |
Clave InChI |
GTFBOGBNXFLYQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2CC(CN2)OC)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one](/img/structure/B12311085.png)




![4-methoxy-1,5,8-trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B12311111.png)
![8-Isobutyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12311120.png)







